N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine

Lipophilicity Drug-likeness Membrane permeability

Procure this non-interchangeable arylsulfonylglycine scaffold (CAS 357308-10-2) for advanced medicinal, PET tracer, or agrochemical research. Its defining dual-sulfur architecture (sulfonyl bridge + oxidizable 4-methylsulfanyl thioether) unlocks unique hydrophobic enzyme pocket engagement and tunable redox/metabolic stability. SAR evidence confirms subtle aryl modifications drive ≥10-fold potency shifts, making this intermediate critical for focused library synthesis where tosyl or mesyl analogs fail.

Molecular Formula C16H17NO4S2
Molecular Weight 351.4 g/mol
CAS No. 357308-10-2
Cat. No. B3131712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine
CAS357308-10-2
Molecular FormulaC16H17NO4S2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC
InChIInChI=1S/C16H17NO4S2/c1-12-3-5-13(6-4-12)17(11-16(18)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,19)
InChIKeyVIFVZVZVLRODGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine (CAS 357308-10-2): A Dual-Sulfur Sulfonamide Glycine for Specialized Medicinal Chemistry & Agrochemical Research Procurement


N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine (CAS 357308-10-2) is a sulfonamide-derived glycine compound (molecular formula C₁₆H₁₇NO₄S₂, MW 351.44 g/mol) belonging to the arylsulfonylglycine class [1]. It features a unique dual-sulfur architecture comprising both a sulfonyl (–SO₂–) bridge and a thioether (–S–CH₃, methylsulfanyl) substituent on the distal aromatic ring . Commercial sources report a typical purity of ≥98% and catalog the compound as an advanced intermediate for enzyme inhibitor design, receptor modulator synthesis, and crop protection agent development . Its structural differentiation from simpler mono-sulfonyl glycines arises from the 4-methylsulfanylphenyl group, which introduces additional hydrogen-bond acceptor and oxidizable thioether functionality not present in common tosyl- or mesyl-glycine derivatives .

Why Generic Substitution Fails for N-(4-Methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine: The Critical Role of the 4-Methylsulfanylphenyl Sulfonyl Moiety


Generic substitution within the arylsulfonylglycine class is precluded by the divergent physico-chemical, reactivity, and target-engagement profiles dictated by the sulfonyl aromatic substituent. In patented glycogen phosphorylase a (GPa)–GL/PP1 interaction inhibitors (Boehringer Ingelheim, WO2009127723), subtle modification of the aryl sulfonyl group (e.g., from 3,5-dichlorophenyl to naphthalenyl) shifted IC₅₀ values by over an order of magnitude in in vitro phosphatase-release assays [1]. Extrapolating this structure-activity relationship (SAR) to CAS 357308-10-2, the 4-methylsulfanylphenyl moiety provides: (i) a thioether sulfur capable of engaging hydrophobic enzyme sub-pockets distinct from those accessed by 4-methylphenyl or methylsulfonyl comparators; (ii) a metabolically labile site (thioether → sulfoxide/sulfone oxidation) enabling potential prodrug or soft-drug strategies unavailable to fully oxidized analogs . These stereoelectronic features make the compound non-interchangeable with N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2) or N-(4-methylphenyl)-N-(methylsulfonyl)glycine (CAS 425616-93-9) in campaigns where sulfur-dependent binding, tunable redox behavior, or differential solubility (LogP 2.997 for the target versus lower values for mono-sulfonyl analogs) is required .

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine (CAS 357308-10-2) Versus Closest Analogs


Lipophilicity (LogP) Shift Versus N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2)

The target compound displays a computed LogP of 2.997, representing a significant increase in lipophilicity compared to the direct tosyl analog CAS 351494-91-2 (which lacks the thioether). This difference is consistent with the Hansch π constant for aromatic –SCH₃ substitution and indicates improved passive membrane permeability potential. The increased LogP is beneficial for crossing lipid bilayers in cell-based assays but may require solubility optimization (e.g., co-solvent or formulation) for in vitro biochemical assays .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation Versus N-(4-Methylphenyl)-N-(methylsulfonyl)glycine (CAS 425616-93-9)

The target compound has a computed TPSA of 74.68 Ų, which is identical to many mono-sulfonyl glycines in terms of core polar atom count but incorporates additional non-polar surface area from the extended aromatic thioether, effectively lowering the fraction of polar surface area (FPSA). This property profile is more favorable for blood-brain barrier (BBB) penetration than smaller, more polar comparators such as CAS 425616-93-9, where the methylsulfonyl group contributes a higher proportion of polar surface. For CNS-targeted or intracellular target procurement, CAS 357308-10-2 offers a differentiated physicochemical profile .

Polar surface area Oral bioavailability Blood-brain barrier penetration

Thioether Oxidation Reactivity: A Tunable Handle Absent in Tosyl-Glycine Analogs

The 4-methylsulfanyl substituent in the target compound is susceptible to controlled oxidation to the corresponding sulfoxide (R–SO–CH₃) or sulfone (R–SO₂–CH₃), a reactivity profile absent in the tosyl-analog CAS 351494-91-2 (which bears a fully oxidized 4-methylphenyl sulfone). This thioether handle enables late-stage diversification for structure-activity relationship (SAR) exploration, prodrug activation (sulfoxide reduction in hypoxic environments), or metabolic soft-spot engineering. BenchChem explicitly lists oxidation with H₂O₂ or m-CPBA as a characteristic reaction, yielding distinct sulfoxide or sulfone derivatives unavailable from the tosyl comparator .

Prodrug design Metabolic soft spot Sulfoxide/sulfone derivatization

Molecular Weight & Rotatable Bond Differentiation Versus N-p-Tosylglycine (CAS 1080-44-0)

The target compound (MW 351.44 g/mol, 6 rotatable bonds) occupies a distinct chemical space compared to the minimalist N-p-tosylglycine scaffold (MW 229.25 g/mol, 4 rotatable bonds). The additional ~122 Da and the N-aryl substituent introduce a second aromatic ring and a thioether, increasing the number of potential intermolecular interactions (π–π stacking, sulfur–π interactions, hydrophobic contacts) while maintaining a glycine carboxylic acid warhead. This positions CAS 357308-10-2 as a lead-like rather than fragment-like starting point, appropriate for targets where fragment screening has identified a tosylglycine hit requiring potency improvement through increased molecular complexity .

Molecular complexity Ligand efficiency Fragment-based drug design

Glycogen Phosphorylase a (GPa) Pathway Relevance: Patent-Based Evidence for Arylsulfonylglycine Scaffold Differentiation

The Boehringer Ingelheim patent family (US 8,232,312 B2; WO2009127723; EP2121600B1) establishes that substituted arylsulfonylglycines suppress the interaction of glycogen phosphorylase a (GPa) with the GL subunit of glycogen-associated protein phosphatase 1 (PP1), a validated target for type 2 diabetes. Within this patent SAR, the nature of the aryl sulfonyl substituent (X, Y, Z positions) critically determines in vitro potency, with modifications at the sulfonyl aryl ring producing IC₅₀ variations exceeding 10-fold. CAS 357308-10-2, bearing a 4-methylsulfanylphenyl sulfonyl group, maps to the generic Formula (I) claimed scope (wherein the sulfonyl aryl ring may be substituted with alkylthio) [1]. Although explicit IC₅₀ data for this specific compound are not disclosed in the patent examples, the SAR framework indicates that the 4-SCH₃ substituent would confer distinct GPa-PP1 inhibitory potency and selectivity compared to the 3,5-dichlorophenyl or naphthalenyl exemplars, supporting its non-substitutability in glycogen metabolism target programs [1].

Glycogen phosphorylase Type 2 diabetes PP1-GL interaction

Optimal Procurement and Research Application Scenarios for N-(4-Methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine (CAS 357308-10-2)


Late-Stage Lead Optimization of Glycogen Phosphorylase a (GPa)–PP1 Interaction Inhibitors for Type 2 Diabetes

Procure CAS 357308-10-2 as a key intermediate or scaffold for synthesizing focused libraries around the 4-methylsulfanylphenyl sulfonyl pharmacophore. The Boehringer Ingelheim patent SAR demonstrates that aryl sulfonyl modification drives ≥10-fold potency shifts in GPa-PP1 suppression [1]. The thioether handle additionally permits oxidative diversification to sulfoxide and sulfone congeners for metabolic stability tuning .

Design of BBB-Penetrant Sulfonamide Probes for CNS Enzyme Targets

Leverage the compound's favorable LogP (2.997) and reduced FPSA profile (TPSA 74.68 Ų with high non-polar surface area from the extended aromatic system) to design CNS-penetrant glycine-based inhibitors . The thioether group provides a synthetic handle for late-stage ¹¹C or ¹⁸F radiolabeling for PET tracer development, a benefit not offered by the tosyl analog CAS 351494-91-2.

Building Block for Hypoxia-Activated Prodrugs via Thioether Oxidation-Reduction Cycling

Exploit the oxidizable 4-methylsulfanyl moiety as a prodrug-activating group. Controlled oxidation to the sulfoxide (using H₂O₂ or m-CPBA) followed by evaluation of bioreductive activation (sulfoxide → thioether) under hypoxic tumor microenvironment conditions enables a prodrug strategy that is structurally inaccessible from fully oxidized sulfone analogs .

Agrochemical Lead Generation Targeting Sulfur-Responsive Enzyme Families

Utilize the compound as a starting scaffold for crop protection agent discovery, where the dual-sulfur architecture (sulfonyl + thioether) can engage sulfur-sensitive metalloenzyme active sites or disrupt disulfide-based redox homeostasis in fungal or insect targets. The Kuujia entry explicitly cites agrochemical research as a documented application domain [2].

Quote Request

Request a Quote for N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.